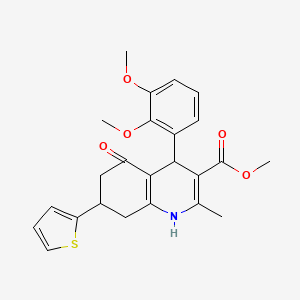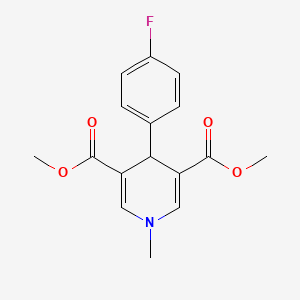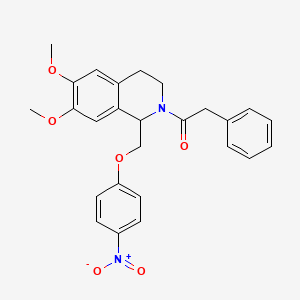![molecular formula C20H19N5 B11209684 1-(2,4-dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209684.png)
1-(2,4-dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジメチルフェニル)-N-(4-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、ピラゾロピリミジン類に属する複素環式化合物です。
合成方法
合成経路と反応条件
1-(2,4-ジメチルフェニル)-N-(4-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンの合成は、一般的に以下の手順で行われます。
ピラゾール環の形成: 最初のステップは、ヒドラジン誘導体とβ-ジケトンを環化させてピラゾール環を形成することです。
ピリミジン環の形成: 次に、ピラゾール中間体を適切なアミジンまたはグアニジン誘導体と反応させてピリミジン環を形成します。
置換反応:
工業的製造方法
この化合物の工業的製造には、大規模生産に最適化された同様の合成経路が採用される可能性があります。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、収率を高め反応時間を短縮するための触媒の使用が含まれます。
化学反応解析
反応の種類
1-(2,4-ジメチルフェニル)-N-(4-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化し、対応する酸化誘導体を生成することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて、存在する二重結合またはニトロ基を還元することができます。
置換: 求核置換反応により、芳香環またはピラゾロ[3,4-d]ピリミジンコアにさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 炭素担持パラジウムを触媒とした水素ガス。
置換: ハロゲン化誘導体と、水素化ナトリウムまたは有機リチウム試薬などの強力な求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、置換反応によりアルキル基、アリール基、ハロゲン基などのさまざまな官能基を導入することができます。
科学研究への応用
1-(2,4-ジメチルフェニル)-N-(4-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に抗炎症薬、抗がん剤、抗菌剤の開発における医薬品候補としての可能性について研究されています。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ち、新しい合成方法の開発に使用できます。
材料科学: この化合物の独特の構造により、特定の電子特性または光学特性を持つ新しい材料の開発のための候補となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(2,4-Dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives and strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
1-(2,4-Dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
1-(2,4-ジメチルフェニル)-N-(4-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンの作用機序は、その特定の用途によって異なります。
医薬品: 体内の特定の酵素または受容体と相互作用し、特定の生物学的経路を阻害または活性化する可能性があります。たとえば、細胞増殖に関与するキナーゼを阻害することで、がん治療に役立つ可能性があります。
材料科学: この化合物の電子特性は、半導体やその他の電子材料の設計に活用できます。
類似化合物の比較
類似化合物
1-(2,3-ジメチルフェニル)-1,5-ジヒドロ-4H-ピラゾロ[3,4-d]ピリミジン-4-オン: 構造は類似していますが、置換基が異なり、化学的および物理的特性が異なります。
1-(2,4,6-トリメチルフェニル)-N-(4-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン: 追加のメチル基を持つ別の誘導体であり、反応性と用途に影響を与える可能性があります。
独自性
1-(2,4-ジメチルフェニル)-N-(4-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、その特定の置換パターンにより独自性があり、生物活性と化学反応性に影響を与える可能性があります。これは、さまざまな科学分野における標的となる研究に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(2,3-Dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Similar in structure but with different substituents, leading to different chemical and physical properties.
1-(2,4,6-Trimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another derivative with additional methyl groups, which may affect its reactivity and applications.
Uniqueness
1-(2,4-Dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research in various scientific fields.
特性
分子式 |
C20H19N5 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-13-4-7-16(8-5-13)24-19-17-11-23-25(20(17)22-12-21-19)18-9-6-14(2)10-15(18)3/h4-12H,1-3H3,(H,21,22,24) |
InChIキー |
FUGUGPASXODPKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(tert-butyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11209606.png)
![N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209614.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B11209627.png)
![7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11209641.png)


![N-(2-chloro-4-methylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11209671.png)
![7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209672.png)

![Methyl 4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11209694.png)

![Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209703.png)
![4-[2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethyl]benzenesulfonamide](/img/structure/B11209710.png)
